![molecular formula C24H38N2O6 B10762571 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B10762571.png)

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

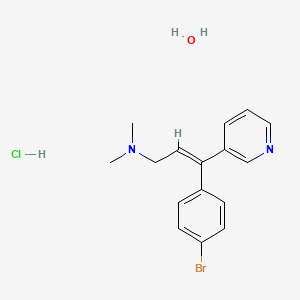

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C24H38N2O6 and its molecular weight is 450.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol involves several steps:

Bromination: The starting material, 3,5-dibenzyloxyacetophenone, is brominated to form 3,5-dibenzyloxybromoacetophenone.

Amination: The brominated intermediate is then reacted with N-benzyl-N-tert-butylamine to introduce the tert-butylamino group.

Hydrolysis: The benzyl protecting groups are removed through catalytic hydrogenation to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of terbutaline typically involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes:

Continuous flow reactors: for bromination and amination steps to ensure consistent reaction conditions.

Catalytic hydrogenation: using palladium on carbon (Pd/C) to remove protecting groups.

Purification: through crystallization and recrystallization to obtain high-purity terbutaline.

Chemical Reactions Analysis

Types of Reactions

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and structure-activity relationships.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Extensively studied for its therapeutic effects in treating respiratory diseases and its potential use in managing preterm labor.

Industry: Utilized in the formulation of inhalers and other pharmaceutical products for respiratory therapy.

Mechanism of Action

The mechanism of action of 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm. Additionally, the compound inhibits the release of inflammatory mediators from mast cells, further contributing to its bronchodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

Bambuterol: A prodrug of terbutaline with a longer duration of action.

Formoterol: A long-acting beta-2 adrenergic agonist used for asthma and chronic obstructive pulmonary disease (COPD) management.

Uniqueness

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol is unique due to its specific structure that allows selective beta-2 adrenergic receptor stimulation. This selectivity minimizes cardiovascular side effects compared to non-selective beta agonists. Additionally, its rapid onset of action makes it suitable for acute asthma management .

Properties

Molecular Formula |

C24H38N2O6 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |

InChI |

InChI=1S/2C12H19NO3/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h2*4-6,11,13-16H,7H2,1-3H3 |

InChI Key |

BPZKHKAYOKSXAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

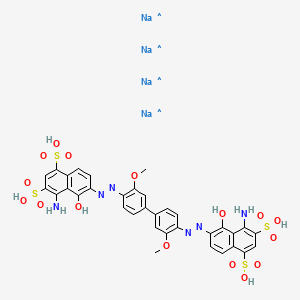

![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)

![1-acetyloxyethyl (6S,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762546.png)

![4-[(3,4-Dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B10762569.png)

![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)